An In-depth Technical Guide to the Physicochemical Properties of 1-Tert-butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate
An In-depth Technical Guide to the Physicochemical Properties of 1-Tert-butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate
Abstract: This technical guide provides a comprehensive analysis of the predicted physicochemical properties, synthesis, and characterization of 1-Tert-butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate, a complex indole derivative with potential applications in medicinal chemistry and drug discovery. Given the novelty of this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a predictive overview and detailed experimental protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's chemical nature.
Introduction and Molecular Overview
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The title compound, 1-Tert-butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate, is a multi-functionalized indole derivative. Its structure incorporates several key features that are significant for its chemical behavior and potential biological activity:
-
Indole Core: A bicyclic aromatic heterocycle that is a common pharmacophore.
-
N-Boc Protection: The tert-butyloxycarbonyl (Boc) group at the N1 position protects the indole nitrogen, enhancing its stability and modifying its electronic properties.
-
C3-Formyl Group: An aldehyde at the C3 position, which is a versatile chemical handle for further synthetic modifications and can participate in various chemical reactions.[2]
-
C6-Methyl Ester: A methyl carboxylate group at the C6 position, which can influence the molecule's polarity, solubility, and potential interactions with biological targets.
The strategic placement of these functional groups suggests that this molecule is likely an intermediate in the synthesis of more complex bioactive compounds. Understanding its fundamental physicochemical properties is therefore crucial for its effective use in research and development.
Molecular Structure:
Caption: Structure of 1-Tert-butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate.
Predicted Physicochemical Properties
Due to the lack of empirical data for the title compound, the following properties are predicted based on data from structurally related compounds and computational models.
| Property | Predicted Value | Basis for Prediction and Commentary |
| Molecular Formula | C₁₈H₁₉NO₅ | Derived from the chemical structure. |
| Molecular Weight | 329.35 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar N-Boc protected indole derivatives are typically solids at room temperature.[3] |
| Melting Point | 130-150 °C | Methyl indole-6-carboxylate has a melting point of 76-80 °C[4], while the addition of the bulky N-Boc and C3-formyl groups is expected to increase the melting point due to increased molecular weight and potential for different crystal packing. |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, acetone. Sparingly soluble in methanol. Insoluble in water and hexane. | The large nonpolar surface area from the Boc group and the aromatic rings suggests solubility in common organic solvents. The ester and aldehyde groups provide some polarity. |
| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | The logP of methyl indole-6-carboxylate is approximately 2.5.[5] The addition of the lipophilic N-Boc group (logP of 1-Boc-indole is ~3.6) will significantly increase the lipophilicity. The formyl group will have a smaller, slightly polarity-increasing effect. |
Synthesis and Purification
A plausible synthetic route to the target compound starts from commercially available methyl indole-6-carboxylate. The synthesis involves two key steps: N-protection followed by C3-formylation.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-Tert-butyl 6-methyl 1H-indole-1,6-dicarboxylate
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To a solution of methyl indole-6-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at room temperature, add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of 1-Tert-butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate
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In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to anhydrous N,N-dimethylformamide (DMF, 3 mL/mmol) at 0 °C. Stir for 30 minutes.[6]
-
Add the crude 1-Tert-butyl 6-methyl 1H-indole-1,6-dicarboxylate from Step 1 dissolved in a minimal amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker of ice-water and basify with a saturated solution of NaHCO₃ or NaOH until pH ~8.
-
A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Structural Elucidation and Spectroscopic Analysis
Confirmation of the final product's structure is achieved through a combination of spectroscopic techniques.
Predicted Spectroscopic Data
| Technique | Predicted Observations | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ ~10.0 (s, 1H), 8.2-8.4 (m, 2H), 7.6-7.8 (m, 2H), 3.9 (s, 3H), 1.7 (s, 9H) ppm. | - Aldehyde proton (CHO) at ~10.0 ppm.[7] - Aromatic protons on the indole ring between 7.6 and 8.4 ppm.[8] - Methyl ester protons (COOCH₃) around 3.9 ppm. - Tert-butyl protons (C(CH₃)₃) as a singlet at ~1.7 ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~185 (C=O, aldehyde), ~167 (C=O, methyl ester), ~150 (C=O, Boc), 135-140 (quaternary indole carbons), 115-130 (aromatic CH carbons), ~85 (quaternary Boc carbon), ~52 (methyl ester carbon), ~28 (tert-butyl methyl carbons) ppm. | - Characteristic downfield shifts for the three carbonyl carbons.[9] - Signals for the aromatic carbons of the indole core. - Aliphatic carbons of the Boc and methyl ester groups in their expected regions.[10] |
| FT-IR (KBr pellet) | ν ~2980 (C-H, aliphatic), ~1730 (C=O, methyl ester), ~1715 (C=O, Boc), ~1680 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1250 (C-O, ester) cm⁻¹. | - Multiple strong carbonyl stretching bands are expected for the three different C=O groups.[11][12][13] The aldehyde C=O is typically at a lower wavenumber than the esters. - Aromatic and aliphatic C-H and C=C stretches will be present. |
| Mass Spectrometry (ESI+) | m/z 330.13 [M+H]⁺, 352.11 [M+Na]⁺, 274.11 [M-C₄H₈+H]⁺, 230.08 [M-Boc+H]⁺. | - The molecular ion peak corresponding to the protonated or sodiated molecule. - Characteristic fragmentation includes the loss of isobutylene from the Boc group and the complete loss of the Boc group.[14] |
Workflow for Structural Confirmation
Caption: Analytical workflow for structural elucidation.
Reactivity and Potential Applications
The presence of the C3-formyl group makes 1-Tert-butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate a versatile intermediate for further chemical transformations. The aldehyde can undergo a wide range of reactions, including:
-
Oxidation: to the corresponding carboxylic acid.[15]
-
Reduction: to the alcohol.
-
Reductive Amination: to introduce various amine functionalities.
-
Wittig and Horner-Wadsworth-Emmons reactions: to form alkenes.
-
Condensation reactions: with nucleophiles like amines, hydrazines, and active methylene compounds.[2][16]
The Boc protecting group is stable under many reaction conditions but can be readily removed with acid (e.g., trifluoroacetic acid in DCM) to liberate the indole NH, allowing for further modification at that position.
Given the prevalence of indole-6-carboxylic acid derivatives in the development of antiproliferative agents, this compound could serve as a key building block for synthesizing novel drug candidates. The C3 position can be elaborated to introduce pharmacophoric elements, while the C6 ester could be hydrolyzed to the carboxylic acid or converted to an amide to modulate pharmacokinetic properties.
Experimental Protocols for Physicochemical Property Determination
Protocol: Melting Point Determination
-
Place a small amount of the purified, dry solid into a capillary tube, sealed at one end.
-
Tap the tube to pack the sample to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Protocol: Solubility Determination (Qualitative)
-
To a series of small vials, add approximately 1-2 mg of the compound.
-
To each vial, add 0.5 mL of a different solvent (e.g., water, hexane, methanol, ethyl acetate, DCM).
-
Vortex each vial for 30 seconds.
-
Visually inspect for complete dissolution. If not dissolved, gently warm the vial and observe any changes.
-
Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Protocol: LogP Determination (Shake-Flask Method)
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., ethyl acetate).
-
Prepare a series of flasks containing a 1:1 mixture of n-octanol and water (pre-saturated with each other).
-
Spike each flask with a known amount of the stock solution.
-
Shake the flasks vigorously for at least 1 hour to allow for partitioning equilibrium to be reached.
-
Centrifuge the flasks to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[17]
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